molecular formula C31H23FN2O B12707253 (E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one CAS No. 133381-48-3

(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one

Cat. No.: B12707253
CAS No.: 133381-48-3
M. Wt: 458.5 g/mol
InChI Key: DXOHIKQTCUHNLK-QUGUFNDCSA-N
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Description

(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a prop-2-en-1-one backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with 2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it valuable in the production of polymers, coatings, and other specialized materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chlorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one
  • (E)-3-(2-bromophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one
  • (E)-3-(2-iodophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one

Uniqueness

The uniqueness of (E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one lies in its fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its bioavailability and efficacy in biological systems, making it a valuable compound for various applications.

Properties

CAS No.

133381-48-3

Molecular Formula

C31H23FN2O

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one

InChI

InChI=1S/C31H23FN2O/c1-21-14-16-23(17-15-21)31-26(24-9-3-7-13-29(24)34-31)20-33-28-12-6-4-10-25(28)30(35)19-18-22-8-2-5-11-27(22)32/h2-20,34H,1H3/b19-18+,33-20?

InChI Key

DXOHIKQTCUHNLK-QUGUFNDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=CC=C4C(=O)/C=C/C5=CC=CC=C5F

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=CC=C4C(=O)C=CC5=CC=CC=C5F

Origin of Product

United States

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